Ethyl trans-4-bromocinnamate
CAS No.: 15795-20-7
Cat. No.: VC0176786
Molecular Formula: C11H11BrO2
Molecular Weight: 255.10784
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15795-20-7 |
---|---|
Molecular Formula | C11H11BrO2 |
Molecular Weight | 255.10784 |
IUPAC Name | ethyl (E)-3-(4-bromophenyl)prop-2-enoate |
Standard InChI | InChI=1S/C11H11BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ |
SMILES | CCOC(=O)C=CC1=CC=C(C=C1)Br |
Introduction
Chemical Structure and Identifiers
Ethyl trans-4-bromocinnamate possesses a well-defined structure consisting of a brominated aromatic ring connected to an unsaturated ethyl ester function through a trans-configured double bond.
Chemical Identifiers
Parameter | Value |
---|---|
Common Name | Ethyl trans-4-bromocinnamate |
CAS Number | 24393-53-1 |
Molecular Formula | C₁₁H₁₁BrO₂ |
Molecular Weight | 255.11 g/mol |
IUPAC Name | Ethyl (E)-3-(4-bromophenyl)prop-2-enoate |
European Community (EC) Number | 628-225-5 |
MDL Number | MFCD00012226 |
InChI Key | YOOKYIPLSLPRTC-VMPITWQZSA-N |
The compound has several synonyms in scientific literature, including ethyl 4-bromocinnamate, 4-bromocinnamic acid ethyl ester, (E)-ethyl 3-(4-bromophenyl)acrylate, and 2-propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (2E)- .
Structural Features
The chemical structure of ethyl trans-4-bromocinnamate is characterized by:
-
A para-brominated phenyl ring (4-bromophenyl group)
-
A trans-configured carbon-carbon double bond (hence the "E" designation in systematic nomenclature)
-
An ethyl ester functional group
-
A conjugated system spanning from the aromatic ring through the double bond to the carbonyl group
This structural arrangement contributes to its stability, reactivity, and spectroscopic properties, which are important for its identification and applications.
Physical and Chemical Properties
Ethyl trans-4-bromocinnamate exhibits distinctive physical properties that influence its handling, storage, and applications.
Physical Properties
Property | Value | Source |
---|---|---|
Physical State | Clear pale yellow liquid | |
Density | 1.359 g/cm³ | |
Boiling Point | 180°C (at 18 mmHg) | |
Flash Point | >110°C (230°F) | |
Refractive Index | 1.597 at 20°C |
The compound is generally characterized as a yellow liquid in its pure state, though it can crystallize under certain conditions .
Solubility Properties
While specific solubility data is limited in the provided sources, organic esters like ethyl trans-4-bromocinnamate typically display good solubility in common organic solvents such as ethanol, acetone, diethyl ether, and chloroform, but limited solubility in water due to their predominantly hydrophobic nature .
Symbol | Classification | Hazard Statements |
---|---|---|
GHS07 | Warning | H315-H319-H335 (Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.) |
The compound is assigned risk statements related to irritation of the eyes, respiratory system, and skin (36/37/38) .
Synthesis and Preparation Methods
The synthesis of ethyl trans-4-bromocinnamate can be achieved through several methods documented in scientific literature.
Common Synthetic Routes
One established approach involves a Wittig reaction or Horner-Wadsworth-Emmons reaction using phosphorus ylides or phosphonates with 4-bromobenzaldehyde to form the carbon-carbon double bond with the desired trans configuration .
Another common method is the direct esterification of trans-4-bromocinnamic acid with ethanol. According to literature, this can be achieved through the reaction of 4-bromocinnamic acid with absolute ethanol at 0°C to room temperature by dropwise addition of thionyl chloride .
The compound has also been prepared as described in chemical literature by using ethyl triphenylphosphanylideneacetate in reactions with 4-bromobenzaldehyde .
Applications and Research Findings
Ethyl trans-4-bromocinnamate serves various applications in scientific research and industrial contexts.
Chemical Research Applications
The compound is frequently used as:
-
A building block in organic synthesis, particularly in coupling reactions where the bromine atom serves as a reactive site
-
A precursor in the synthesis of more complex molecules, including pharmaceutically active compounds
Biological Activity Research
Research has investigated the potential biological activities of ethyl trans-4-bromocinnamate and related compounds. One notable study explored the acaricidal properties of cinnamate derivatives, including ethyl trans-4-bromocinnamate, against Psoroptes cuniculi, a mange mite .
Additionally, ethyl trans-4-bromocinnamate has been used as a starting material in the synthesis of compounds with potential biological activities, such as (E)-3-(4-bromophenyl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one, as documented in supporting information for synthetic research .
Supplier | Country | Purity | Additional Information |
---|---|---|---|
Thermo Scientific Chemicals | Global | 98% | Available in 5g and 25g quantities |
Career Henan Chemical Co | China | 97-99% | Price reported as US $6.68/kg (as of 2020) |
Hangzhou FandaChem Co.,Ltd. | China | - | - |
Labnetwork Inc. | China | - | - |
GLR Innovations | India | - | - |
Aladdin Scientific | United States | - | - |
LEAPCHEM CO., LTD. | China | - | - |
The compound is typically offered in research-grade purity, suitable for laboratory applications .
Spectroscopic Data and Analytical Profile
Spectroscopic data serves as a fingerprint for compound identification and purity assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume